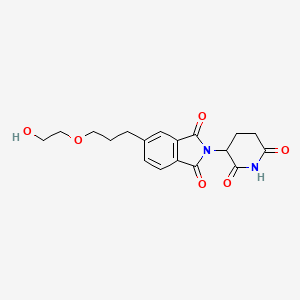
Thalidomide-5'-C3-PEG1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-C3-PEG1-OH is a derivative of thalidomide, a compound originally developed as a sedative and later found to have significant therapeutic effects in various diseases. Thalidomide-5’-C3-PEG1-OH is a modified version designed to enhance its solubility and bioavailability, making it more effective for medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG1-OH involves the modification of the thalidomide molecule by attaching a polyethylene glycol (PEG) chain to the 5’ position. This process typically involves several steps:
Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group at the 5’ position.
PEGylation: The activated thalidomide is then reacted with a PEG chain, usually under mild conditions to avoid degradation of the thalidomide molecule.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG1-OH follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Thalidomide-5’-C3-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the PEG chain.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted versions with different functional groups.
科学研究应用
Thalidomide-5’-C3-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PEGylation and its effects on solubility and bioavailability.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of drug delivery systems and as a reference compound in pharmaceutical research.
作用机制
The mechanism of action of Thalidomide-5’-C3-PEG1-OH involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide but with enhanced properties due to the PEGylation.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its therapeutic effects and teratogenicity.
Lenalidomide: A derivative with improved efficacy and reduced side effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness
Thalidomide-5’-C3-PEG1-OH is unique due to its PEGylation, which enhances its solubility and bioavailability, making it more effective for medical applications compared to its parent compound and other derivatives.
This detailed article provides a comprehensive overview of Thalidomide-5’-C3-PEG1-OH, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H20N2O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,1-2,5-9H2,(H,19,22,23) |
InChI 键 |
JEKZTCQHKKEFIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


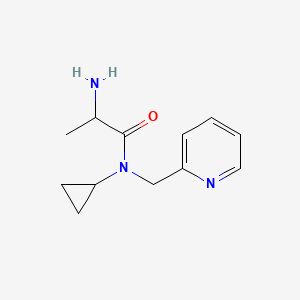
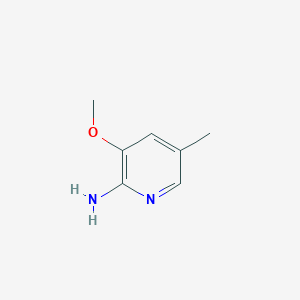
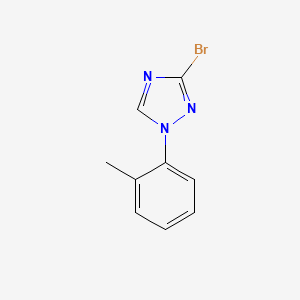
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
![(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
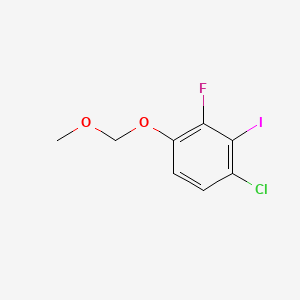
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)

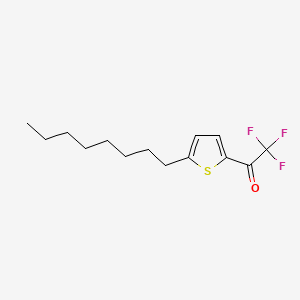

![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
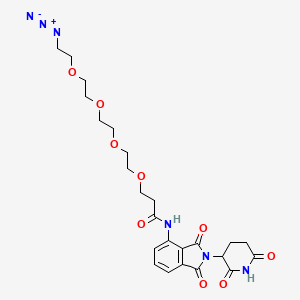
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)

